molecular formula C26H24N4O3 B4622524 1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE

1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE

Cat. No.: B4622524
M. Wt: 440.5 g/mol
InChI Key: UOQDWWMNUPMVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is a complex organic compound featuring a unique structure that includes an isoxazole ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . Another method involves the reaction of isatins with 6-amino uracils and isoxazoles, which can lead to the formation of isoxazole fused quinoline scaffolds .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts, such as p-toluene sulphonic acid, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminium hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-[4-(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-17-16-22(23-24(28-33-25(23)27-17)20-6-4-3-5-7-20)26(32)30-14-12-29(13-15-30)21-10-8-19(9-11-21)18(2)31/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQDWWMNUPMVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE

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